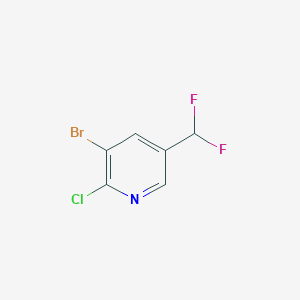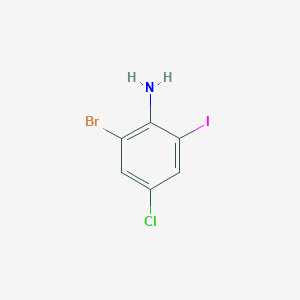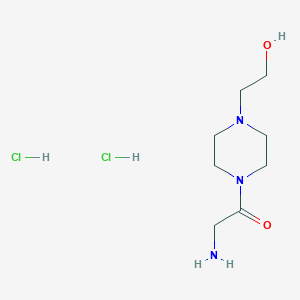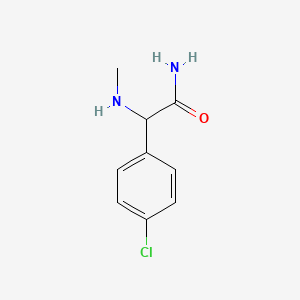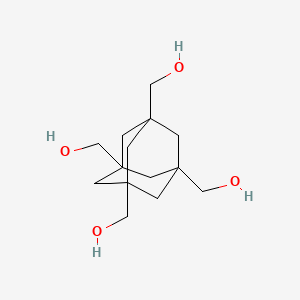
Adamantane-1,3,5,7-tetrayltetramethanol
描述
Adamantane-1,3,5,7-tetrayltetramethanol: is a polyhydroxy compound with the chemical formula C14H24O4. It is characterized by its adamantane core structure, which is a tricyclo[3.3.1.13,7]decane framework, and four hydroxymethyl groups attached to the 1, 3, 5, and 7 positions. This compound is known for its solid powder form and its solubility in organic solvents such as ethanol and dimethylformamide, while being insoluble in water .
作用机制
Target of Action
Adamantane-1,3,5,7-tetrayltetramethanol is a derivative of adamantane . Adamantane is known to interact with the Camphor 5-monooxygenase in Pseudomonas putida . .
Mode of Action
It’s known that adamantane derivatives can interact with their targets in a variety of ways, often by binding to specific sites on the target molecule .
Result of Action
Adamantane and its derivatives are known to have various effects, such as antiviral, anticancer, and neuroprotective effects .
生化分析
Biochemical Properties
Adamantane-1,3,5,7-tetrayltetramethanol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. The hydroxyl groups of this compound can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability. Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA structures .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can affect gene expression and cellular metabolism. In some studies, it has been observed to enhance the expression of certain genes involved in metabolic pathways, thereby altering cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating enzymatic activity. For instance, it can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access. Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cognitive function and memory in rodents. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces beneficial effects, while doses outside this range can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is crucial for its role in redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize in the cytoplasm and nucleus, where it can interact with various organelles. In the nucleus, this compound can affect gene expression by interacting with transcription factors and chromatin. In the cytoplasm, it can influence metabolic processes by interacting with enzymes and other proteins .
准备方法
Synthetic Routes and Reaction Conditions: Adamantane-1,3,5,7-tetrayltetramethanol is typically synthesized through a multi-step process. The synthesis begins with the preparation of adamantane, which can be derived from petroleum or synthesized via the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.13,7]decane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and recrystallization techniques to achieve high purity .
化学反应分析
Types of Reactions: Adamantane-1,3,5,7-tetrayltetramethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form adamantane-1,3,5,7-tetramethanol using reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: Adamantane-1,3,5,7-tetracarboxylic acid.
Reduction: Adamantane-1,3,5,7-tetramethanol.
Substitution: Various substituted adamantane derivatives depending on the substituents introduced.
科学研究应用
Adamantane-1,3,5,7-tetrayltetramethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as an antiviral agent, particularly in the treatment of influenza.
Industry: It is used in the synthesis of materials for optoelectronic applications and as a precursor for the production of high-energy materials
相似化合物的比较
Adamantane-1,3,5,7-tetracarboxylic acid: Similar in structure but with carboxylic acid groups instead of hydroxymethyl groups.
1,3,5,7-Tetrakis(4’-iodophenyl)adamantane: Used in the synthesis of polyphenols of a porphyrin series.
Tetranitro-substituted adamantane derivatives: Known for their high-energy properties and potential use as explosives .
Uniqueness: Adamantane-1,3,5,7-tetrayltetramethanol is unique due to its combination of four hydroxymethyl groups and the adamantane core, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
[3,5,7-tris(hydroxymethyl)-1-adamantyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-7-11-1-12(8-16)4-13(2-11,9-17)6-14(3-11,5-12)10-18/h15-18H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQKVUPKKDTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)CO)CO)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


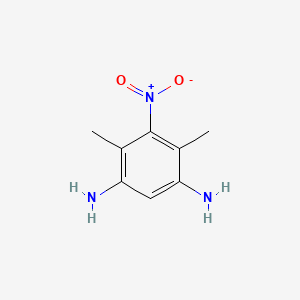
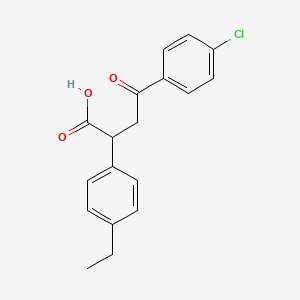
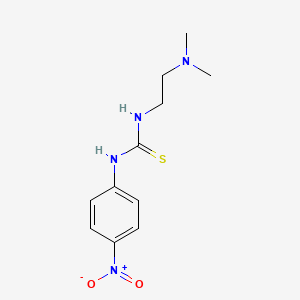
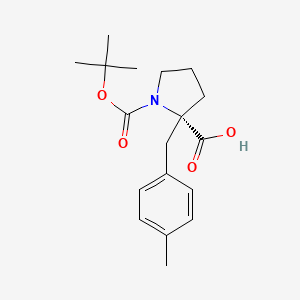
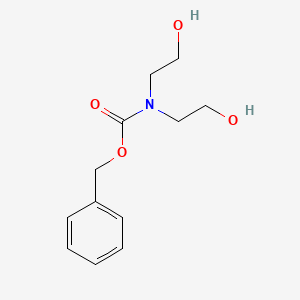
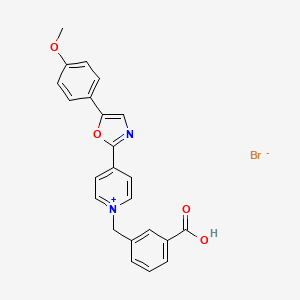
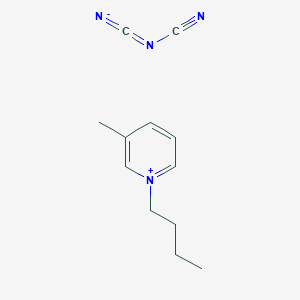
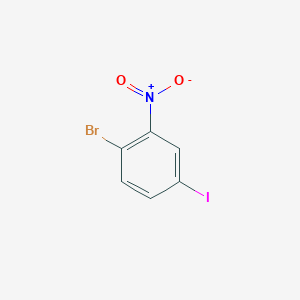
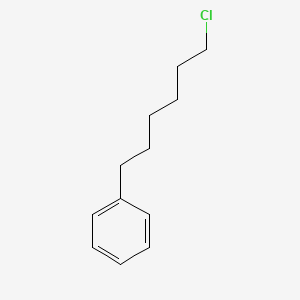
![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)
